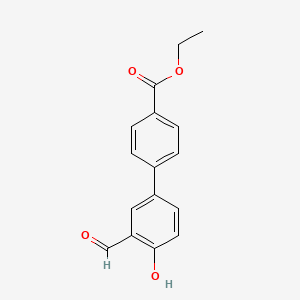
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (abbreviated as 4-FMC-2FP) is a chemical compound that has been increasingly studied due to its potential applications in scientific research. It is a phenol derivative of the fluoro-methoxycarbonyl group, and is a popular reagent used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It has been used in organic synthesis as a reagent, and has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, preliminary studies have shown that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is a strong acid, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in organic synthesis. Furthermore, further research could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential as a ligand in the synthesis of metal complexes.
Synthesemethoden
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using several different methods, depending on the desired product. One method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with dimethylsulfoxide in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261987-01-2 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)











